2-(4-Amino-3-nitrophenyl)acetonitrile
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Overview
Description
2-(4-Amino-3-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H7N3O2 It is characterized by the presence of an amino group and a nitro group attached to a phenyl ring, along with an acetonitrile group
Scientific Research Applications
2-(4-Amino-3-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-nitrophenyl)acetonitrile typically involves the nitration of a precursor compound followed by the introduction of the amino group. One common method involves the nitration of benzyl cyanide using a mixture of nitric acid and sulfuric acid at low temperatures to form 4-nitrobenzyl cyanide. This intermediate is then subjected to reduction conditions to introduce the amino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products
Reduction: 2-(4-Amino-3-aminophenyl)acetonitrile.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-nitrophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro and amino groups play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrobenzonitrile: Similar structure but lacks the acetonitrile group.
2-Amino-4-nitrophenylacetonitrile: Similar but with different positioning of the amino and nitro groups.
Uniqueness
2-(4-Amino-3-nitrophenyl)acetonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
2-(4-amino-3-nitrophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNLMWPHWILCLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565034 |
Source
|
Record name | (4-Amino-3-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79545-11-2 |
Source
|
Record name | (4-Amino-3-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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